tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
CAS No.: 1289385-82-5
Cat. No.: VC5767134
Molecular Formula: C15H22ClN3O3
Molecular Weight: 327.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289385-82-5 |
|---|---|
| Molecular Formula | C15H22ClN3O3 |
| Molecular Weight | 327.81 |
| IUPAC Name | tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O3/c1-10-8-17-13(18-12(10)16)21-9-11-6-5-7-19(11)14(20)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3 |
| Standard InChI Key | ONUVIWLNOWPYAO-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1Cl)OCC2CCCN2C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Characterization
Structural Features
The compound’s structure includes:
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Pyrrolidine core: A saturated five-membered ring with a tertiary amine.
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tert-Butyl carbamate (Boc) group: Introduced at the 1-position via esterification to protect the amine during synthesis .
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Pyrimidine substituent: A 4-chloro-5-methylpyrimidin-2-yl group linked via an ether bond to the pyrrolidine’s 2-position .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step nucleophilic substitutions and protective group strategies:
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Pyrimidine Preparation: 4-Chloro-5-methylpyrimidin-2-ol is synthesized via halogenation and methylation .
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Etherification: The pyrimidine’s hydroxyl group reacts with a pyrrolidine intermediate containing a hydroxymethyl group under Mitsunobu conditions or using silver nitrate as a catalyst.
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Boc Protection: The pyrrolidine amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2,4-Dichloro-5-methylpyrimidine + NaH | 65% | |
| 2 | Pyrrolidinemethanol, AgNO₃, DCM | 58% | |
| 3 | Boc₂O, THF, 0°C to RT | 89% |
Challenges and Solutions
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Regioselectivity: The 2-position of pyrimidine is preferentially functionalized due to electronic effects .
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Purification: Column chromatography (hexane/ethyl acetate) resolves byproducts .
Biological Activity and Mechanisms
Enzyme Inhibition
The pyrimidine moiety exhibits affinity for kinase ATP-binding pockets, while the pyrrolidine enhances solubility and rigidity . In ovarian cancer models, analogous compounds reduced cell adhesion and migration by 40–60% via proteasome-dependent degradation .
Receptor Interactions
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G Protein-Coupled Receptors (GPCRs): The chloro and methyl groups enhance hydrophobic interactions with allosteric sites .
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TG2 Inhibition: Degraders targeting tissue transglutaminase (TG2) show promise in reducing metastasis .
Table 3: Comparative Biological Activities of Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrimidine Derivative A | Kinase X | 12.3 | |
| Pyrrolidine-Based Compound | TG2 | 8.7 | |
| PROTAC 3g | M₃ mAChR | 5.2 |
Applications in Drug Discovery
Intermediate for PROTACs
The compound’s modular structure enables conjugation to E3 ligase ligands (e.g., VHL or CRBN), facilitating targeted protein degradation . For example, PROTACs incorporating this scaffold reduced TG2 levels by >70% in ovarian cancer cells .
Future Directions
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